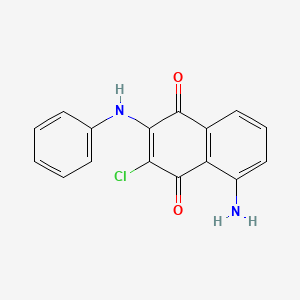

5-Amino-2-anilino-3-chloronaphthalene-1,4-dione

Description

Properties

CAS No. |

23368-91-4 |

|---|---|

Molecular Formula |

C16H11ClN2O2 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

5-amino-2-anilino-3-chloronaphthalene-1,4-dione |

InChI |

InChI=1S/C16H11ClN2O2/c17-13-14(19-9-5-2-1-3-6-9)15(20)10-7-4-8-11(18)12(10)16(13)21/h1-8,19H,18H2 |

InChI Key |

NANZBOKXPLHUGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=C3N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-anilino-3-chloronaphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2,3-dichloro-1,4-naphthoquinone, aniline, ammonia.

Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.

Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is stirred for several hours until the formation of the product is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-anilino-3-chloronaphthalene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The amino and anilino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-2-anilino-3-chloronaphthalene-1,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-anilino-3-chloronaphthalene-1,4-dione involves its interaction with molecular targets such as NF-κB. The compound inhibits NF-κB activities by preventing the phosphorylation and translocation of p65, a subunit of NF-κB . This inhibition leads to the suppression of NF-κB-mediated gene expression, which can result in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-3-chloronaphthalene-1,4-dione

- Structure: Lacks the anilino group at position 2.

- Synthesis: Prepared by reacting 2,3-dichloronaphthalene-1,4-dione with ammonia in ethanol .

- Properties: The absence of the anilino group reduces steric bulk and alters electronic interactions. This likely decreases solubility in polar solvents compared to the target compound.

- Applications : Primarily serves as a synthetic intermediate for heterocyclic compounds.

Imidazolidin-2,4-dione Derivatives (e.g., IM-3, IM-7)

- Structure: Contain a five-membered imidazolidinone ring instead of a naphthalene core.

- Synthesis: Derived from amino acids via Strecker synthesis and subsequent reactions with phenyl isocyanate/isothiocyanate .

- Properties: Exhibit polar characteristics due to the dione moiety, but their smaller aromatic systems limit π-π stacking compared to naphthoquinones.

- Applications : Demonstrated cardiovascular and CNS effects in pharmacological studies (e.g., IM-7 in rats) .

Bis-(β-enamino-pyran-2,4-dione) Derivatives

- Structure : Feature pyran-2,4-dione units linked by a hexylene spacer.

- Properties : DFT calculations reveal high polarity (e.g., dipole moment of 2a = 7.94 D) and diverse intermolecular interactions (H...H, O...H) .

2-Amino-3-chloro-1,4-naphthoquinone

- Structure: Shares the naphthoquinone backbone but lacks the anilino group at position 2.

- Properties: The amino group at position 5 enhances nucleophilicity, while chlorine at position 3 stabilizes the quinone via electron withdrawal.

- Applications : Used as an intermediate in dye synthesis and medicinal chemistry .

2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione

- Structure: Differs in the substitution pattern of the anilino group (2,4-dimethyl vs. unsubstituted).

- Applications : Structural analogs are explored for antitumor and antimicrobial activities.

Comparative Analysis Table

Key Findings and Implications

- Structural Impact: The anilino group in the target compound enhances π-π interactions and solubility in aromatic solvents compared to simpler naphthoquinones like 2-amino-3-chloro-1,4-naphthoquinone.

- Electronic Properties: Amino and anilino groups increase electron density, making the compound more reactive in nucleophilic substitutions compared to bis-pyran-2,4-diones, which prioritize dipole interactions .

- Bioactivity Potential: While imidazolidinones (e.g., IM-7) show acute pharmacological effects, the target compound’s naphthoquinone scaffold may offer unique binding modes for enzyme inhibition or anticancer activity.

Biological Activity

5-Amino-2-anilino-3-chloronaphthalene-1,4-dione is a synthetic organic compound classified as a naphthoquinone. Its unique structure, characterized by the presence of an amino group, an anilino group, and a chlorine atom, contributes to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's synthesis typically involves a reaction between 2,3-dichloro-1,4-naphthoquinone and aniline in the presence of ammonia. The general procedure is as follows:

- Reagents : 2,3-dichloro-1,4-naphthoquinone and aniline.

- Conditions : Ammonia in acetonitrile.

- Outcome : Formation of this compound with high yield.

Research indicates that this compound exhibits significant biological activities through its interaction with various molecular targets within cells. Notably, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammation and cancer progression. This inhibition is attributed to interference with the phosphorylation and translocation of the p65 subunit of NF-κB .

Biological Activities

The compound has been studied for several biological activities:

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, with ongoing investigations into its efficacy against various cancer cell lines.

- Anti-inflammatory Effects : By inhibiting NF-κB pathways, it may also exert anti-inflammatory effects, potentially leading to therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-chloro-1,4-naphthoquinone | Lacks anilino group | Simpler structure; primarily used in dye synthesis |

| 5-Amino-2-methyl-3-chloronaphthalene-1,4-dione | Contains a methyl group instead of anilino | Different reactivity due to methyl substitution |

| Anilino-naphthoquinones | Varying substituents on the aniline ring | Diverse biological activities based on substituents |

This compound is distinguished by its combination of amino and anilino groups along with a chlorine atom, enhancing its biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of naphthoquinones exhibit potent inhibitory effects on EGFR (epidermal growth factor receptor) tyrosine kinase activity, suggesting that this compound could be developed as a targeted anticancer agent .

- Mechanistic Insights : Research has shown that the compound's mechanism involves disruption of cellular signaling pathways associated with cancer cell proliferation .

- Chemical Properties : Characterization through NMR and other spectroscopic methods has confirmed the structural integrity and purity of synthesized compounds .

Q & A

Q. Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to map electron density distribution, focusing on the amino and chloro groups’ influence on the quinone moiety’s redox potential .

- Experimental Correlates : Compare reaction kinetics (e.g., with thiols or nucleophiles) using UV-Vis spectroscopy to track absorbance changes at λmax ~450 nm .

- Steric Analysis : X-ray crystallography (if single crystals are obtainable) or NOESY NMR to assess spatial hindrance from the anilino group .

Advanced Research Question: What experimental designs are suitable for probing this compound’s potential as a DNA intercalator or enzyme inhibitor?

Q. Methodological Answer :

- Biological Assays :

- DNA Interaction : Use ethidium bromide displacement assays (fluorescence quenching at λex 510 nm, λem 595 nm) and circular dichroism to confirm intercalation .

- Enzyme Inhibition : Conduct kinetic studies (e.g., with topoisomerase II or cytochrome P450 isoforms) using spectrophotometric monitoring of cofactor depletion (NADH at λ 340 nm) .

- Control Variables : Include positive controls (e.g., doxorubicin for DNA intercalation) and negative controls (solvent-only) to validate specificity .

Advanced Research Question: How can conflicting data on this compound’s redox behavior be resolved?

Q. Methodological Answer :

- Contradiction Analysis :

- Reproducibility Checks : Standardize solvent systems (e.g., buffer pH 7.4 vs. anhydrous DMSO) to isolate environmental effects on redox potentials .

- Advanced Electrochemistry : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) under controlled O/moisture levels to compare oxidation peaks (~-0.5 V vs. +0.3 V discrepancies) .

- Theoretical Alignment : Reconcile experimental data with DFT-predicted HOMO/LUMO gaps; inconsistencies may arise from solvent-dependent solvation effects .

Advanced Research Question: What strategies optimize this compound’s solubility and stability for in vitro biological studies?

Q. Methodological Answer :

- Solubility Enhancement :

- Co-solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) or β-cyclodextrin inclusion complexes (characterized via phase-solubility diagrams) .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to identify degradation products .

Advanced Research Question: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Methodological Answer :

- SAR Framework :

- Variable Substituents : Synthesize analogs with halogen (F, Br), methyl, or nitro groups at the 3-chloro or 2-anilino positions .

- Activity Mapping : Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ constants) and steric (Taft parameters) descriptors with bioactivity data .

- High-Throughput Screening : Employ 96-well plate assays for cytotoxicity (MTT) and enzymatic inhibition (luminescence-based) to rapidly profile derivatives .

Basic Research Question: What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?

Q. Methodological Answer :

- Quantification Workflow :

Advanced Research Question: How can computational and experimental data be integrated to predict this compound’s environmental fate?

Q. Methodological Answer :

- Integrated Workflow :

- Degradation Pathways : Simulate hydrolysis/oxidation pathways using EPI Suite™ or AOP-Win, validated by HPLC-MS analysis of photolysis products (e.g., under UV light, 254 nm) .

- Ecotoxicology : Pair QSAR predictions (ECOSAR v2.0) with Daphnia magna acute toxicity assays (48-h LC) to assess environmental risk .

Table 1: Key Spectral Data for this compound

| Property | Value/Observation | Reference |

|---|---|---|

| -NMR (δ, ppm) | 7.2–8.5 (aromatic), 6.5 (NH) | |

| -NMR (δ, ppm) | 180.2 (C=O), 145.1 (C-Cl) | |

| FT-IR (cm) | 1670 (C=O), 3350 (N-H stretch) | |

| Melting Point | 175–177°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.